
Lrrk2-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lrrk2-IN-4 is a small-molecule inhibitor specifically designed to target leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in various diseases, including Parkinson’s disease. LRRK2 is a multidomain scaffolding protein with dual guanosine triphosphatase (GTPase) and kinase enzymatic activities, making it a key regulator of multiple cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lrrk2-IN-4 involves multiple steps, including the formation of key intermediates through various organic reactions. The specific synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques. Industrial production methods typically involve optimizing these synthetic routes to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Lrrk2-IN-4 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound.
Applications De Recherche Scientifique
Lrrk2-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the biochemical pathways involving LRRK2.
Biology: Helps in understanding the role of LRRK2 in cellular processes and disease mechanisms.
Industry: Utilized in the development of diagnostic assays and drug screening platforms.
Mécanisme D'action
Lrrk2-IN-4 exerts its effects by specifically inhibiting the kinase activity of LRRK2. This inhibition disrupts the phosphorylation of downstream substrates, thereby modulating various cellular signaling pathways. The molecular targets include the kinase domain of LRRK2, and the pathways involved are related to cellular processes like ciliogenesis, mitophagy, and autophagy .
Comparaison Avec Des Composés Similaires
Similar Compounds
LRRK2-IN-1: Another small-molecule inhibitor targeting LRRK2.
GNE-7915: A type I kinase inhibitor of LRRK2.
Rebastinib: A type II kinase inhibitor of LRRK2.
Ponatinib: Another type II kinase inhibitor of LRRK2.
GZD-824: A type II kinase inhibitor of LRRK2.
Uniqueness
Lrrk2-IN-4 is unique due to its specific binding affinity and selectivity for LRRK2, making it a valuable tool for studying LRRK2-related pathways and developing targeted therapies for diseases like Parkinson’s disease .
Propriétés
Formule moléculaire |
C25H29ClF2N6O2 |
|---|---|
Poids moléculaire |
519.0 g/mol |
Nom IUPAC |
(3S,4S)-4-[4-[6-chloro-2-[[1-[(1S)-2,2-difluorocyclopropyl]-5-methylpyrazol-4-yl]amino]quinazolin-7-yl]piperidin-1-yl]-4-methyloxolan-3-ol |
InChI |
InChI=1S/C25H29ClF2N6O2/c1-14-20(11-30-34(14)21-9-25(21,27)28)32-23-29-10-16-7-18(26)17(8-19(16)31-23)15-3-5-33(6-4-15)24(2)13-36-12-22(24)35/h7-8,10-11,15,21-22,35H,3-6,9,12-13H2,1-2H3,(H,29,31,32)/t21-,22+,24-/m0/s1 |
Clé InChI |
VFCYOTBJVABSBY-ZDXQCDESSA-N |
SMILES isomérique |
CC1=C(C=NN1[C@H]2CC2(F)F)NC3=NC4=CC(=C(C=C4C=N3)Cl)C5CCN(CC5)[C@]6(COC[C@H]6O)C |
SMILES canonique |
CC1=C(C=NN1C2CC2(F)F)NC3=NC4=CC(=C(C=C4C=N3)Cl)C5CCN(CC5)C6(COCC6O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


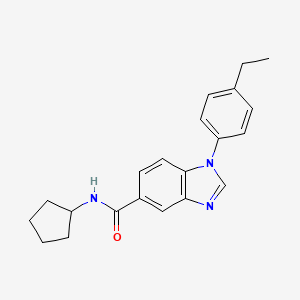
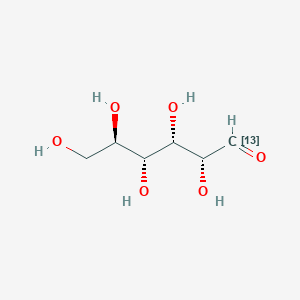



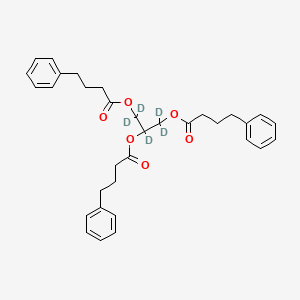
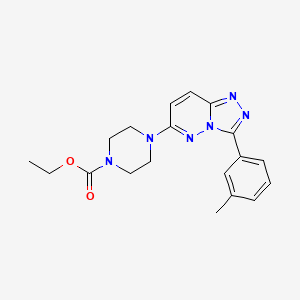
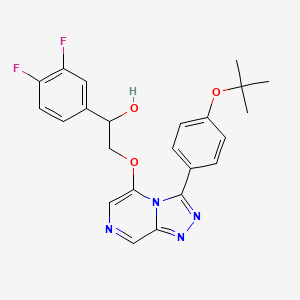


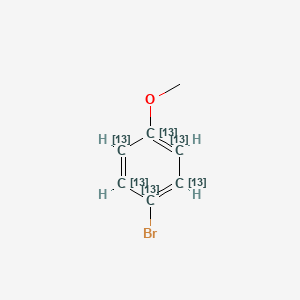
![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)


